molecular formula C12H18O3 B13817560 2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B13817560
M. Wt: 210.27 g/mol
InChI Key: NNCLXDFOVCATLM-MTULOOOASA-N
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Description

2-ethoxyethyl (1S,4S)-bicyclo[221]hept-5-ene-2-carboxylate is a bicyclic ester compound with a unique structure that includes a bicyclo[221]heptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with 2-ethoxyethanol in the presence of a sulfuric acid catalyst under sonication conditions . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects involves its ability to undergo various chemical reactions, forming different products that can interact with molecular targets. The bicyclic structure provides rigidity and specificity in binding interactions, making it a valuable scaffold in drug design and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific ester group and the ethoxyethyl substituent, which provide distinct reactivity and properties compared to similar compounds. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C12H18O3/c1-2-14-5-6-15-12(13)11-8-9-3-4-10(11)7-9/h3-4,9-11H,2,5-8H2,1H3/t9-,10+,11?/m0/s1

InChI Key

NNCLXDFOVCATLM-MTULOOOASA-N

Isomeric SMILES

CCOCCOC(=O)C1C[C@@H]2C[C@H]1C=C2

Canonical SMILES

CCOCCOC(=O)C1CC2CC1C=C2

Origin of Product

United States

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